
Ozagrel methyl ester
Descripción general
Descripción
Ozagrel methyl ester is a chemical compound known for its role as an inhibitor of thromboxane A2 synthase. This compound is derived from ozagrel, which is used in the treatment of various cardiovascular diseases due to its antiplatelet aggregation and vasodilatory effects . This compound is a methyl ester derivative of ozagrel, and it has been studied for its potential therapeutic applications, particularly in the context of ischemic stroke and other thromboembolic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ozagrel methyl ester typically involves the esterification of ozagrel. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction . The resulting product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform reaction conditions. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ozagrel methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Cardiovascular Therapeutics
Ozagrel methyl ester primarily acts as an inhibitor of thromboxane A2 synthase, which plays a critical role in platelet aggregation and vasoconstriction. Its inhibition leads to reduced thromboxane A2 production, making it significant for preventing thrombus formation and improving blood flow in patients at risk for cardiovascular events such as heart attacks or strokes .
Clinical Studies :
- Research has indicated that this compound exhibits antiplatelet aggregation properties and has been studied for its effectiveness in treating ischemic stroke, where thromboembolism is a major concern .
- In one study, novel codrugs combining ozagrel with paeonol were synthesized, demonstrating protective effects against oxygen-glucose deprivation injury in neuronal cells (PC12) and showing good bioavailability .
Impurity Analysis
This compound is also utilized in the preparation of ozagrel impurities, which are essential for impurity analysis in drug formulations. The preparation method involves simple reactions that yield reference substances necessary for quality control and research into ozagrel bulk drugs.
The biological activity of this compound extends beyond thromboxane A2 inhibition. It has been investigated for its potential effects on various cellular processes associated with cardiovascular health:
- Antiplatelet Activity : Its ability to inhibit platelet aggregation positions it as a candidate for further pharmacological investigations aimed at treating vascular disorders.
- Neuroprotective Effects : Studies have shown that compounds derived from ozagrel exhibit neuroprotective properties, which could be beneficial in treating conditions like ischemic stroke .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
- Case Study on Codrug Development :
- Thromboxane Mediated Effects :
Mecanismo De Acción
Ozagrel methyl ester exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . By inhibiting this enzyme, this compound reduces the formation of thromboxane A2, thereby preventing platelet aggregation and promoting vasodilation . The molecular targets include thromboxane A2 synthase and related pathways involved in platelet aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Paeonol: Another compound with antiplatelet aggregation activities.
Aspirin: A well-known antiplatelet agent that inhibits cyclooxygenase.
Clopidogrel: An antiplatelet drug that inhibits the P2Y12 receptor.
Uniqueness
Ozagrel methyl ester is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents like aspirin and clopidogrel that have broader mechanisms of action . This selectivity makes this compound particularly useful in conditions where specific inhibition of thromboxane A2 is desired .
Actividad Biológica
Ozagrel methyl ester, a derivative of ozagrel, is recognized for its significant role as an inhibitor of thromboxane A2 synthase. This compound is particularly relevant in the context of cardiovascular diseases, where it exhibits antiplatelet aggregation and vasodilatory effects. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and various biological effects supported by research findings.
Target Proteins
this compound primarily targets two critical proteins:
- Thromboxane A2 (TXA2) synthase : An enzyme that converts prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
- P2Y12 receptor : A receptor involved in platelet activation and aggregation.
Mode of Action
The compound inhibits TXA2 synthase and P2Y12, disrupting the biochemical pathways involved in platelet aggregation. This inhibition leads to a reduction in thromboembolic events, such as ischemic strokes, by decreasing platelet aggregation and promoting vasodilation through enhanced nitric oxide production in endothelial cells.
Pharmacokinetics
This compound undergoes metabolic conversion to two primary metabolites (M1 and M2) after administration. The pharmacokinetic profile indicates that the compound remains stable under physiological conditions, with minimal degradation over time. Studies show that at low doses, it effectively inhibits thromboxane A2 synthesis without significant adverse effects. However, higher doses may lead to hepatotoxicity and gastrointestinal disturbances .
Antiplatelet Activity
This compound significantly reduces platelet aggregation, which is crucial for preventing thrombus formation. In laboratory studies, it has been shown to exhibit a rapid onset of action with sustained effects over time.
Cellular Effects
- Endothelial Cells : Enhances nitric oxide production, leading to vasodilation.
- Platelets : Inhibits aggregation and reduces clot formation.
- Cell Signaling Pathways : Modulates pathways such as the Rho kinase pathway, influencing vascular smooth muscle contraction and cell migration .
Clinical Applications
This compound has been investigated for its therapeutic potential in treating ischemic stroke and other cardiovascular conditions. Research indicates that ozagrel combined with traditional therapies shows promising outcomes in improving blood flow and reducing complications associated with cerebral infarction .
Comparative Studies
A study compared this compound with other antiplatelet agents like aspirin. The results highlighted its superior efficacy in inhibiting platelet aggregation under certain conditions, suggesting its potential as a preferred treatment option for patients at high risk of thromboembolic events .
Data Summary
Parameter | This compound |
---|---|
Target Proteins | TXA2 synthase, P2Y12 |
Mechanism | Inhibition of TXA2 synthesis |
Metabolites | M1, M2 |
Key Effects | Antiplatelet activity |
Stability | Stable under physiological conditions |
Adverse Effects at High Doses | Hepatotoxicity, GI disturbances |
Q & A
Basic Research Questions
Q. What established analytical methods ensure accurate quantification of Ozagrel methyl ester in bulk drugs and formulations?
A validated high-performance thin-layer chromatography (HPTLC) method is widely used. This method employs silica gel 60F-254 plates with a toluene:methanol:triethylamine (6.5:4.0:0.1 v/v/v) solvent system, yielding a compact spot (Rf = 0.40 ± 0.010). Detection at 280 nm via densitometry provides linearity (30–120 ng/spot, r² = 0.999) with LOD and LOQ of 4.069 and 12.332 ng/spot, respectively. Degradation studies under acidic/alkaline hydrolysis, oxidation, and thermal stress confirm method robustness .
Q. How does this compound inhibit thromboxane A2 synthase (TXAS) in platelet aggregation studies?
this compound acts as a selective TXAS inhibitor, reducing thromboxane A2 (TXA2) synthesis while preserving prostacyclin (PGI2) levels. In vitro assays, such as the Born turbidimetric method, measure ADP-induced platelet aggregation in rabbit models. IC50 values (e.g., 2.85 mM for Ozagrel) are benchmarked against controls like ferulic acid (19.58 mM), with structural analogs (e.g., pyrazine derivatives) showing enhanced activity .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves esterification of Ozagrel’s carboxylic acid group using methanol under acidic conditions. Deuterated analogs (e.g., CD3-labeled esters) are synthesized to study metabolic stability, with slower hydrolysis rates observed compared to non-deuterated forms .
Q. Which animal models are suitable for evaluating this compound’s cerebrovascular effects?
Rat models, such as stroke-prone spontaneously hypertensive rats (SHRSP) with middle cerebral artery occlusion, are used to assess neuroprotection. Parameters include cerebral blood flow, blood-brain barrier permeability, and hippocampal neuronal death post-ischemia .
Q. How is this compound’s stability assessed under physiological conditions?
Stability studies involve incubating the compound in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) environments. Hydrolysis rates are monitored via LC-MS or HPTLC, with deuterated forms showing enhanced resistance to enzymatic degradation .
Advanced Research Questions
Q. What experimental design optimizes hydrolysis kinetics studies of this compound?
Use Taguchi orthogonal arrays (e.g., L9 matrix) to test variables like pH, temperature, and enzyme concentration. This method reduces experimental runs while identifying critical factors (e.g., catalyst concentration contributes 77.6% variance in transesterification studies). Deuterated analogs further clarify metabolic pathways .
Q. How can contradictions in reported IC50 values for this compound across studies be resolved?
Discrepancies arise from assay variations (e.g., Born turbidimetry vs. flow cytometry), species differences (rabbit vs. human platelets), and agonist concentrations (ADP vs. collagen). Standardizing protocols (e.g., fixed ADP concentration) and cross-validating with LC-MS quantification of TXB2 levels improve reproducibility .
Q. What pharmacokinetic parameters are critical for assessing this compound’s prodrug efficiency?
Focus on hydrolysis half-life (t1/2), bioactivation efficiency to the active metabolite (3-AM), and CYP2C8-mediated drug-drug interactions (DDIs). Deuterated methyl esters exhibit prolonged t1/2 (e.g., 2.3-fold increase vs. non-deuterated forms), enhancing systemic exposure .
Q. How do vascular tone studies isolate this compound’s effects from nitric oxide (NO) and prostaglandin pathways?
Co-administer inhibitors like L-NAME (NO synthase) and indomethacin (cyclooxygenase) in ex vivo rat middle cerebral artery models. Ozagrel’s vasodilation is amplified under NO-deficient conditions, confirming TXA2-PGI2 axis modulation .
Q. What strategies improve translational relevance of preclinical findings on this compound?
Address species-specific TXAS expression and clinical trial design gaps (e.g., lack of large randomized trials despite promising animal data). Incorporate human platelet-rich plasma assays and genetic knock-in models to validate target engagement .
Q. Methodological Notes
- Data Validation : Always cross-reference HPTLC results with LC-MS for degradation product identification .
- Statistical Analysis : Apply ANOVA to Taguchi-derived data to rank parameter contributions (e.g., catalyst concentration > reaction temperature) .
- Ethical Compliance : Follow institutional guidelines for animal studies, particularly in SHRSP models assessing neuroprotection .
Propiedades
IUPAC Name |
methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.